Diisopropyl xanthogen polysulphide
Description
Historical Context and Discovery
The historical foundation of this compound traces directly to the pioneering work of William Christopher Zeise, a Danish organic chemist who made groundbreaking discoveries in organosulfur chemistry during the early nineteenth century. In 1823, while working in a modest laboratory at Nørregade in Copenhagen, Zeise identified and characterized a new family of sulfur-containing compounds, which he designated as xanthates, deriving the name from the Greek word "xanthos" meaning yellow, in reference to the predominantly yellow coloration exhibited by xanthate salts.
Zeise's discovery of xanthates occurred during his tenure as an extraordinary professor of Chemistry at the University of Copenhagen, where he conducted extensive research in the Royal Science Laboratory. His identification of this compound family represented a significant advancement in organosulfur chemistry and earned him recognition from the Royal Danish Academy of Sciences and Letters, which awarded him a silver medal for this achievement. The fundamental understanding established by Zeise's work provided the theoretical and practical foundation for the subsequent development of more complex xanthogen-based compounds, including the polysulphide derivatives that would emerge in later decades.
The evolution from Zeise's initial xanthate discoveries to the development of this compound involved significant advances in synthetic methodology and industrial chemistry. The compound's development gained particular momentum during the twentieth century as industrial applications for specialized organosulfur compounds expanded, particularly in rubber processing and chemical manufacturing sectors. The specific synthesis and characterization of this compound represented a natural progression from earlier xanthate chemistry, incorporating advanced understanding of polysulfide linkage formation and controlled molecular architecture.
Modern preparation methods for this compound have evolved to incorporate innovative synthetic approaches, including one-step synthesis procedures utilizing chlorine as an oxidizing agent. This methodological advancement, detailed in recent patent literature, represents a significant improvement over traditional two-step processes, offering enhanced yield efficiency and reduced waste generation. The development of these improved synthetic routes demonstrates the continued evolution of xanthogen chemistry from its historical foundations to contemporary industrial applications.
| Historical Milestone | Year | Significance | Impact on Compound Development |
|---|---|---|---|
| Discovery of Xanthates | 1823 | William Christopher Zeise identifies xanthate family | Establishes fundamental chemistry for future derivatives |
| Royal Academy Recognition | 1824 | Zeise receives silver medal and academy membership | Validates scientific importance of xanthogen chemistry |
| Industrial Application Development | 20th Century | Expansion into rubber and chemical processing | Drives demand for specialized xanthogen compounds |
| Modern Synthesis Methods | 21st Century | One-step synthesis procedures developed | Enables efficient commercial production |
Nomenclature and Regulatory Designations
The nomenclature of this compound reflects both its chemical structure and regulatory classification across multiple international systems. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically designated as a mixture of polythiobis(thioformate) derivatives, specifically including O,O-di(1-methylethyl)trithio-bis-thioformate, O,O-di(1-methylethyl)tetrathio-bis-thioformate, and O,O-di(1-methylethyl)pentathio-bis-thioformate. This systematic naming convention accurately describes the varying sulfur chain lengths present in the polysulphide mixture, reflecting the compound's complex molecular composition.
The Chemical Abstracts Service has assigned multiple registry numbers to account for the different forms and compositions of this compound. The primary registration number 137398-54-0 covers the general polysulphide mixture, while specific derivatives receive individual designations. This multiple registration system acknowledges the inherent variability in polysulfide chain length distribution that characterizes commercial preparations of the compound.
Within the United States regulatory framework, this compound holds significant recognition under Food and Drug Administration oversight. The compound appears in the Inventory of Food Contact Substances Listed in 21 CFR under the designation "DIISOPROPYL ZANTHOGEN POLYSULFIDE" with the alternative registry number 977169-08-6. The FDA authorization specifically covers the compound's use in food contact applications under regulation 177.2600, reflecting its accepted safety profile for specific industrial applications involving potential food contact scenarios.
The European regulatory classification system incorporates this compound within the European Inventory of Existing Commercial Chemical Substances, where it receives specific hazard classifications and safety designations. The compound's regulatory status within European markets acknowledges its industrial utility while establishing appropriate handling and application guidelines. These regulatory frameworks ensure that commercial use of the compound occurs within established safety parameters while supporting continued industrial applications.
| Regulatory Authority | Designation | Registry Number | Specific Authorization |
|---|---|---|---|
| Chemical Abstracts Service | This compound | 137398-54-0 | General chemical registration |
| FDA United States | Diisopropyl zanthogen polysulfide | 977169-08-6 | Food contact substance (21 CFR 177.2600) |
| IUPAC Systematic | O,O-bis(1-methylethyl) polythiobis(thioformate) | Multiple variants | Structural identification |
| European Union | Regulated chemical substance | Various EC numbers | Industrial use authorization |
The molecular formula designation C₈H₁₄O₂S₄ applies specifically to the tetrasulfide variant of this compound, while the polysulphide mixture encompasses compounds with varying sulfur chain lengths, typically ranging from disulfide to pentasulfide linkages. This compositional variability necessitates careful specification in commercial and regulatory contexts to ensure appropriate application and handling protocols. The compound's molecular weight varies correspondingly with sulfur chain length, with the tetrasulfide form exhibiting a molecular weight of approximately 270.5 grams per mole.
Properties
CAS No. |
137398-54-0 |
|---|---|
Molecular Formula |
C4HBrD6O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method, detailed in patent CN106380436A, integrates xanthate formation and oxidation into a single step. The raw materials—isopropanol , solid base (e.g., NaOH), carbon disulfide , and chlorine —are combined under shear dispersion to produce diisopropyl xanthogen disulfide.
Key Steps:
-
Shear Dispersion : A high-speed disperser (e.g., IKA T25) reduces particle size to ≤100 μm, ensuring uniform mixing.
-
Controlled Chlorination : Chlorine gas is introduced after carbon disulfide addition, maintaining a temperature of 35–40°C.
-
Post-Reaction Processing : Filtration, washing with isopropanol, and vacuum drying yield the final product.
Optimized Parameters:
| Parameter | Value/Range |
|---|---|
| Molar Ratio (IPA:Cl₂) | 5–20:1.1–1.3 |
| Reaction Temperature | 35–40°C |
| Chlorine Addition Time | 80–100 min |
| Yield | 94.2% (based on CS₂) |
| Purity (HPLC) | 98.8% |
Advantages and Limitations
-
Advantages :
-
Limitations :
-
Requires specialized equipment for chlorine handling.
-
Energy-intensive due to shear dispersion.
-
Two-Step Synthesis via Sodium Isopropyl Xanthate Intermediate
Reaction Overview
Patent CN111039839A outlines a two-step approach:
-
Xanthate Formation : Isopropanol, NaOH, and carbon disulfide react in toluene at 10–15°C to form sodium isopropyl xanthate.
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Oxidation with Hydrogen Peroxide : The intermediate is oxidized with , preserving temperature at 25–30°C.
Optimized Parameters:
| Parameter | Value/Range |
|---|---|
| Molar Ratio (IPA:NaOH:CS₂) | 1–1.2:0.92–0.98:0.85–0.9 |
| Addition | 5–6 hours (dropwise) |
| Oxidation Temperature | 25–30°C |
| Post-Oxidation Holding Time | 30–60 min |
Advantages and Limitations
-
Advantages :
-
Limitations :
Comparative Analysis of Methods
Yield and Purity
Operational Considerations
| Factor | One-Step Method | Two-Step Method |
|---|---|---|
| Equipment Cost | High (shear mixer) | Moderate |
| Safety | Chlorine handling | stability |
| Scalability | Suitable for large scale | Limited by solvent use |
Emerging Trends and Innovations
Recent patents highlight efforts to:
Chemical Reactions Analysis
Types of Reactions
Diisopropyl xanthogen polysulphide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium persulfate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of disulfides, while reduction can produce thiols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Diisopropyl xanthogen polysulphide is characterized by its yellow to yellow-green granular appearance and is soluble in organic solvents but insoluble in water. It acts primarily through the formation of crosslinks between polymer chains during the vulcanization process. The sulfur atoms in the compound form covalent bonds with polymer chains, enhancing mechanical properties and stability of the final product .
Rubber Industry
This compound is widely used as a rubber accelerator and vulcanizing agent in the production of natural rubber (NR), synthetic polyisoprene, nitrile rubber (NBR), and ethylene-propylene-diene monomer (EPDM) rubber. Its unique properties allow it to replace traditional accelerators such as thiurams and dithiocarbamates, which are associated with health concerns like type IV allergies and the formation of carcinogenic nitrosamines .
- Performance Benefits :
- Exhibits superior vulcanization properties compared to conventional accelerators.
- Functions effectively at both low and high temperatures without compromising the physical properties of vulcanizates .
- Produces transparent vulcanizates free from copper staining, making it suitable for medical applications .
Medical Applications
Due to its nitrosamine-free profile, this compound is increasingly utilized in medical devices. It is employed in manufacturing products such as:
- Surgical gloves
- Medical tubing
- Baby soothers
- Inhalers
- Pharmaceutical stoppers
These applications benefit from the compound's compatibility with biological materials and its ability to maintain safety standards .
Mining Industry
In addition to its applications in rubber manufacturing, this compound serves as a flotation agent in the mining industry. It aids in the separation of minerals during processing, showcasing its versatility beyond just rubber applications.
Case Study 1: Vulcanization Performance
A study investigated the performance of this compound as part of a binary accelerator system with tetrabenzyl thiuram disulfide (TBzTD). The results indicated that this combination offered enhanced cure characteristics, improved physicomechanical properties, and better retention of tensile strength upon oxidative aging compared to traditional systems. The study concluded that this compound could significantly improve the quality of rubber products while reducing health risks associated with conventional accelerators .
Case Study 2: Environmental Impact Assessment
Research has highlighted the environmental advantages of using this compound over traditional accelerators. With increasing regulatory scrutiny on toxic substances in manufacturing processes, this compound presents a safer alternative that meets both performance and environmental standards. Its use is aligned with industry trends towards sustainability and minimizing hazardous waste .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Rubber Industry | Primary/secondary accelerator for NR, NBR, EPDM | Superior vulcanization properties |
| Medical Devices | Gloves, tubing, baby soothers | Nitrosamine-free; safe for medical use |
| Mining Industry | Flotation agent | Enhances mineral separation processes |
Mechanism of Action
The mechanism by which diisopropyl xanthogen polysulphide exerts its effects involves the formation of crosslinks between polymer chains during the vulcanization process. This is facilitated by the presence of sulfur atoms in the compound, which form covalent bonds with the polymer chains, resulting in improved mechanical properties and stability of the final product .
Comparison with Similar Compounds
Chemical Structure and Reactivity
DXP belongs to the xanthogen polysulphide class, distinct from monosulphides (e.g., diisopropyl xanthogen disulphide) and non-xanthogen accelerators (e.g., dithiocarbamates, thiurams). Key structural and functional differences are highlighted below:
Key Findings :
- DXP’s polysulphide chain enables dual functionality as both accelerator and sulfur donor, reducing the need for elemental sulfur in formulations .
- Compared to disulfides (e.g., NSC-1339), DXP provides longer sulfur chains, enhancing crosslink density and heat resistance in vulcanizates .
Performance in Vulcanization
Cure Efficiency
- DXP : In bromobutyl rubber, DXP achieves optimal cure times (T90) at 160°C with a scorch safety profile (T10 > 5 minutes), ideal for medical devices requiring precision .
- ZDEC : Faster curing (T90 < 3 minutes at 150°C) but risks premature scorching in thick sections .
- Thiurams (e.g., TMTD) : Ultra-fast curing (T90 < 2 minutes) but generates toxic byproducts .
Mechanical Properties
Q & A
Q. What is the role of diisopropyl xanthogen polysulphide (DXP) in crosslinking elastomers, and how can its efficiency be experimentally characterized?
DXP acts as a sulfur donor and accelerator in vulcanization systems, forming polysulfide bridges between polymer chains. Its efficiency can be quantified using rheometry to monitor cure kinetics (e.g., torque vs. time curves) and by measuring crosslink density via solvent swelling tests or dynamic mechanical analysis (DMA). Studies on bromobutyl elastomers demonstrated that DXP’s reaction mechanism involves radical-mediated sulfur transfer, with optimal crosslinking achieved at 2.4 wt% in medical-grade rubbers .
Q. How does DXP’s molecular structure influence its vulcanization performance in synthetic polyisoprene systems?
DXP is a mixture of trithio-, tetrathio-, and pentathio-bis-thioformate isomers, which provide varying sulfur chain lengths. Shorter chains (e.g., trithio) enable faster sulfur release, while longer chains (e.g., pentathio) enhance thermal stability. In synthetic polyisoprene condoms, this balance improves tensile strength (up to 30 MPa) and reduces surface defects, as confirmed by SEM imaging .
Q. What analytical methods are recommended to assess DXP’s compatibility with FDA-approved polymers for medical devices?
Thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) are critical for evaluating DXP’s thermal degradation profile and chemical interactions with polymers like bromobutyl rubber. For biocompatibility, extractable sulfur content must be ≤0.1 ppm, validated via ICP-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in DXP’s curing efficiency across different elastomer systems (e.g., natural rubber vs. NBR)?
Contradictions arise due to variations in polymer polarity and sulfur solubility. For non-polar elastomers (e.g., natural rubber), DXP’s polysulfide chains require co-accelerators like TBzTD to stabilize radicals. In polar systems (e.g., NBR), zinc oxide (0.5 wt%) enhances DXP’s dispersion, reducing cure time by 15–20% . Experimental design should include factorial DOE to isolate variables like pH and temperature.
Q. What methodologies optimize DXP’s sulfur-donor capacity in low-sulfur vulcanization (LSV) systems for high-temperature applications?
LSV formulations with DXP (1.2–1.8 phr) and tetrabenzylthiuram disulfide (0.3 phr) achieve a 40% reduction in free sulfur while maintaining tensile properties at 120°C. Accelerated aging tests (ASTM D573) reveal a 10% degradation threshold after 168 hours, indicating suitability for automotive seals .
Q. How does DXP’s degradation under oxidative conditions impact elastomer longevity, and how can this be mitigated?
DXP-derived polysulfides are susceptible to hydrolysis and UV-induced cleavage, leading to chain scission. Adding antioxidants like TMQ (2 phr) reduces carbonyl formation by 50% in accelerated weathering tests (QUV-A). FTIR and DMA data show that post-curing at 100°C for 30 minutes stabilizes the network .
Q. What are the challenges in modeling DXP’s crosslinking kinetics, and how can machine learning improve predictive accuracy?
Traditional Arrhenius models fail to account for DXP’s multi-step radical mechanisms. Hybrid ML models (e.g., random forests trained on rheometry data) predict cure times with <5% error by incorporating variables like DXP isomer ratios and shear rate .
Methodological Guidelines
- Contradiction Analysis : Compare DXP’s performance in polar vs. non-polar elastomers using DOE and surface energy measurements (e.g., contact angle analysis) .
- Data Validation : Cross-reference FTIR peaks (e.g., S-S stretching at 500–550 cm⁻¹) with XRD to confirm sulfur crystallinity in cured products .
- Ethical Compliance : For medical applications, adhere to FDA 21 CFR §177.2600, which caps DXP at 2.4 wt% in elastomers contacting biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
